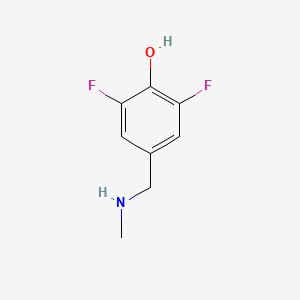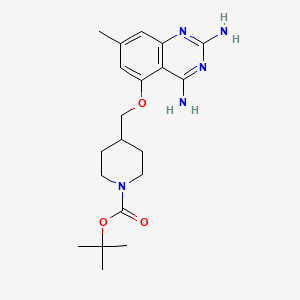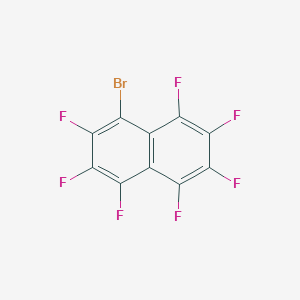
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is a halogenated aromatic compound with the molecular formula C₁₀BrF₇. This compound is characterized by the presence of a bromine atom and seven fluorine atoms attached to a naphthalene ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of heptafluoronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in optimizing the reaction parameters, reducing the production cost, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common due to the stability of the fluorinated naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling: Palladium catalysts and bases such as potassium carbonate are typical in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted naphthalenes, while coupling reactions produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene finds applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene exerts its effects is primarily through its reactivity as a halogenated aromatic compound. The presence of multiple fluorine atoms increases the electron-withdrawing nature of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,3,4,5,6,7-hexafluoronaphthalene
- 1-Bromo-2,3,4,5,6,7,8,9-octafluoronaphthalene
- 2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene
Comparison: Compared to its analogs, 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the specific positioning and number of fluorine atoms, which significantly influence its chemical reactivity and physical properties. For instance, the presence of seven fluorine atoms provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the hexafluoro or octafluoro derivatives.
Propriétés
Formule moléculaire |
C10BrF7 |
|---|---|
Poids moléculaire |
333.00 g/mol |
Nom IUPAC |
1-bromo-2,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C10BrF7/c11-3-1-2(5(13)8(16)7(3)15)6(14)10(18)9(17)4(1)12 |
Clé InChI |
KKAQUAVWHSDTHU-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
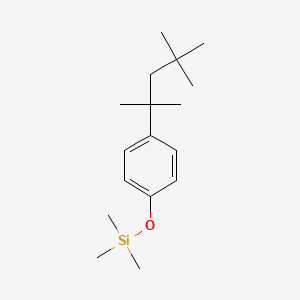


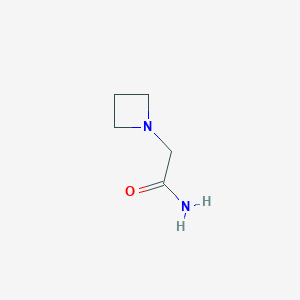
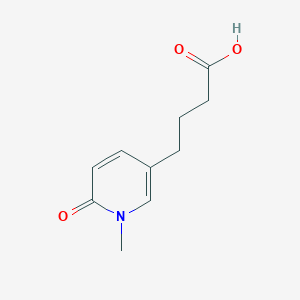
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
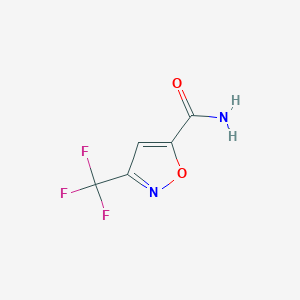
![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
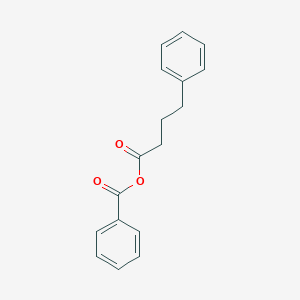
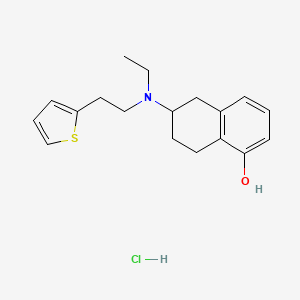
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
